molecular formula C19H23NO2 B2854235 N-(3-acetylphenyl)adamantane-1-carboxamide CAS No. 307524-60-3

N-(3-acetylphenyl)adamantane-1-carboxamide

Cat. No. B2854235
CAS RN: 307524-60-3
M. Wt: 297.398
InChI Key: POYKJYUHIMNWKW-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)adamantane-1-carboxamide” is a chemical compound with the formula C19H23NO2 . It has a molecular weight of 297.39 .

Mechanism of Action

N-(3-acetylphenyl)adamantane-1-carboxamide works by binding to the NMDA receptor and preventing the excessive activation of glutamate. This can help to prevent neuronal damage and improve cognitive function. The drug is a non-competitive antagonist, meaning that it does not bind to the same site as the neurotransmitter glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. The drug has also been shown to have antioxidant properties, which can help to protect neurons from damage.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)adamantane-1-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to work with due to its low solubility in water. This can make it difficult to administer the drug in experiments.

Future Directions

There are a number of future directions for research on N-(3-acetylphenyl)adamantane-1-carboxamide. One area of focus is the development of new formulations of the drug that can improve its solubility and bioavailability. Another area of focus is the exploration of this compound's potential use in the treatment of other neurological disorders. Additionally, research is needed to better understand the long-term effects of this compound use and to identify any potential side effects.

Synthesis Methods

N-(3-acetylphenyl)adamantane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-amino-adamantane with 3-acetylbenzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography.

Scientific Research Applications

N-(3-acetylphenyl)adamantane-1-carboxamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. Research has shown that the drug can improve cognitive function and slow the progression of the disease. This compound has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.

properties

IUPAC Name

N-(3-acetylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-12(21)16-3-2-4-17(8-16)20-18(22)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYKJYUHIMNWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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